molecular formula C10H11NO2 B8711135 1-(But-3-en-1-yl)-4-nitrobenzene CAS No. 105535-09-9

1-(But-3-en-1-yl)-4-nitrobenzene

Cat. No.: B8711135
CAS No.: 105535-09-9
M. Wt: 177.20 g/mol
InChI Key: ZMXJCIHAZMWEAB-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-4-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a but-3-en-1-yl substituent. This structure combines the electron-withdrawing nitro group with an alkenyl side chain, influencing its electronic properties and reactivity.

Properties

CAS No.

105535-09-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-but-3-enyl-4-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2

InChI Key

ZMXJCIHAZMWEAB-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications Reference(s)
1-(But-3-en-1-yl)-4-nitrobenzene -NO₂, -CH₂CH₂CH=CH₂ Expected reactivity in cross-coupling or radical reactions (inferred from alkenyl groups)
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene -NO₂, -C≡C-CH₂Cl Used in Sonogashira reactions and Long-Distance SRN1 (LD-SRN1) processes; propargyl group enhances electrophilicity
1-(3-Formyl-4-hydroxyphenylazo)-4-nitrobenzene -NO₂, -N=N-Ar (azo), -CHO, -OH Tautomerism (azo-enol-imine/keto-amine forms); solvatochromism in polar solvents
N-(3-Chlorophenethyl)-4-nitrobenzamide -NO₂, -CONH-(CH₂)₂-C₆H₄Cl Biofunctional hybrid molecule; nitro group stabilizes aromatic ring for amide formation
1-sec-Butyl-4-nitrobenzene -NO₂, -CH(CH₂CH₃)CH₂ Higher steric hindrance due to branched alkyl chain; influences solubility and stability
1-(Ethanesulfonyl)-4-nitrobenzene -NO₂, -SO₂CH₂CH₃ Sulfonyl group increases polarity; potential pharmacological activity

Electronic and Reactivity Differences

  • Nitro Group Effects : The para-nitro group strongly withdraws electrons, activating the benzene ring for electrophilic substitution at meta positions. This effect is consistent across analogs like 1-(3-chloroprop-1-ynyl)-4-nitrobenzene and N-(3-chlorophenethyl)-4-nitrobenzamide .
  • Alkenyl vs. Alkynyl Substituents: The but-3-en-1-yl group may participate in radical or addition reactions (e.g., cycloadditions), whereas propargyl groups (e.g., in 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) enable Sonogashira cross-coupling .
  • Tautomerism in Azo-Azomethine Derivatives: Unlike this compound, azo-azomethine compounds exhibit solvent-dependent tautomerism. Aliphatic diamines stabilize enol-imine forms, while aromatic diamines favor keto-amine tautomers due to intramolecular hydrogen bonding .

Solvatochromism and Spectroscopic Behavior

  • Azo-azomethine derivatives display positive solvatochromism , with absorption maxima shifting bathochromically (≥50 nm) in polar solvents like DMSO . This is attributed to increased dipole-dipole interactions.
  • By contrast, this compound is expected to show less pronounced solvatochromism due to the absence of tautomerizable groups.

Data Tables

Table 1: Key Physical and Electronic Properties of Selected Compounds

Compound Molar Mass (g/mol) λmax (nm) in DMSO Tautomerism Bioactivity
This compound 191.20 Not reported None Not studied
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene 210.62 ~300 (estimated) None Synthetic intermediate
Azo-azomethine derivatives 350–450 450–550 Yes Potential dyes/sensors

Table 2: Substituent Effects on Reactivity

Substituent Reaction Example Outcome
But-3-en-1-yl Radical clock experiments Forms cyclic products via allyl radical intermediates
Propargyl chloride Sonogashira coupling Yields diarylalkynes for medicinal chemistry
Azo groups Tautomerization in polar solvents Enol-imine/keto-amine equilibrium

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